molecular formula C21H21N3O6S B3539312 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

Cat. No.: B3539312
M. Wt: 443.5 g/mol
InChI Key: LCOSEPUJCNLFNC-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is a synthetic compound featuring a phthalimide (1,3-dioxoisoindole) group linked to a phenyl ring with a morpholinosulfonyl substituent. This structure is characteristic of a class of molecules studied for their potential in medicinal chemistry and chemical biology. Compounds containing the phthalimide moiety have been investigated for a range of biological activities in early-stage research. For instance, some derivatives have been explored as GPR119 agonists for metabolic disease research , while other structurally related isoindole-1,3-dione molecules are the basis of known pharmaceutical agents . The specific morpholinosulfonyl group in this compound may influence its physicochemical properties and bioavailability, making it a candidate for research into structure-activity relationships. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary experiments to determine this compound's suitability for their specific projects, including its purity, stability, and biological activity.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(4-morpholin-4-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c25-19(9-10-24-20(26)17-3-1-2-4-18(17)21(24)27)22-15-5-7-16(8-6-15)31(28,29)23-11-13-30-14-12-23/h1-8H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOSEPUJCNLFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide typically involves multiple steps:

    Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Attachment of the Propanamide Chain: The phthalimide is then reacted with a suitable propanamide derivative under controlled conditions.

    Introduction of the Morpholine Sulfonyl Phenyl Group: This step involves the reaction of the intermediate with morpholine and a sulfonyl chloride derivative of phenyl.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are critical for cellular processes. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved are still under investigation, but they likely include modulation of signal transduction pathways and interference with cellular metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

  • 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide (): Substitution: Methoxy (-OCH₃) instead of morpholine sulfonyl. Impact: The electron-donating methoxy group improves lipophilicity but may reduce metabolic stability compared to the sulfonyl group. No direct pharmacological data, but similar compounds with methoxy groups often show enhanced membrane permeability .
  • N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (): Substitution: Bromophenyl-thiazole replaces the morpholine sulfonyl-phenyl.

Modifications to the Propanamide Chain

  • 2-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide (): Structure: Branched propanamide with a phenyl side chain.
  • 4-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-butyryl N-(substituted phenyl) amides ():

    • Structure: Extended butyryl chain instead of propanamide.
    • Pharmacological Data: These compounds showed anticonvulsant activity (MES test) at 30 mg/kg, with reduced neurotoxicity for derivatives bearing electron-withdrawing substituents (e.g., bromine) .

Pharmacological and Physicochemical Properties

Anticonvulsant Activity

  • Bromophthalimidobutyryl Amides (): IC₅₀ values correlate with substituent electronegativity. For example, 3d (4-Cl) and 3k (4-NO₂) showed potent activity (30 mg/kg) with lower neurotoxicity, suggesting electron-withdrawing groups enhance efficacy and safety .
  • Target Compound : The morpholine sulfonyl group’s electron-withdrawing nature may mimic these effects, though direct data is lacking.

Anticancer Activity

  • Phthalazine Derivatives with Isoindole-1,3-dione (): IC₅₀ values ranged from 50–180 μg/mL against MCF-7 cells. The sulfonyl group in the target compound could improve solubility and tumor targeting compared to hydrazide derivatives .

Physicochemical Properties

  • Molecular Weight and Solubility :
    • Target Compound (estimated): ~451 g/mol (similar to ’s analog).
    • Pyrimidin-2-ylsulfamoyl Analog (): Molecular weight 451.45, with moderate solubility due to the sulfonamide group .
  • Electronic Effects : Morpholine sulfonyl’s strong electron-withdrawing nature may stabilize the amide bond, reducing metabolic degradation .

Biological Activity

The compound 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is a derivative of isoindoline and has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC23H26N4O5S
Molecular Weight462.54 g/mol
CAS Number[Not provided]
SMILES[O-]N+c1ccc(NC(=O)CN2C(=O)c3ccccc3C2=O)c(c1)C(=O)c4ccccc4

Enzyme Inhibition

Research indicates that derivatives of isoindoline, including the target compound, exhibit significant inhibitory activity against various enzymes critical to cancer progression. For instance:

  • CDC25B and PTP1B Inhibition : A related compound was shown to inhibit CDC25B and PTP1B with IC50 values ranging from 2.9 to 23.2 µg/mL. The selectivity of these inhibitors suggests potential applications in targeted cancer therapies .

Anticancer Activity

The compound has demonstrated cytotoxic effects against several cancer cell lines, including:

  • A549 (lung cancer)
  • HeLa (cervical cancer)
  • HCT116 (colon cancer)

In vitro studies revealed that the compound induces apoptosis in these cell lines, potentially through the activation of caspase pathways .

Study on Isoindoline Derivatives

A study evaluated a series of isoindoline derivatives, including compounds similar to the target structure. The findings highlighted:

  • Potent Inhibition : Compound 2h exhibited strong inhibitory activity against CDC25B (IC50 = 3.2 µg/mL).
  • Selectivity : The derivatives showed a preference for CDC25B over other phosphatases.

This study underscores the potential for developing isoindoline-based therapeutics targeting specific enzymatic pathways involved in tumor growth .

Toxicity and Safety Profile

Toxicological assessments have indicated that the compound is well-tolerated in vivo at doses up to 10 mg/kg without significant lethality. However, further studies are warranted to fully elucidate its safety profile and potential side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide, and how are intermediates characterized?

  • Methodology : Multi-step synthesis typically involves coupling the phthalimide moiety to the propanamide linker, followed by sulfonylation of the phenyl ring with morpholine. Key intermediates (e.g., sulfonylated aniline derivatives) are purified via column chromatography and characterized using ¹H/¹³C NMR and HPLC (>95% purity) .
  • Critical Parameters : Reaction temperature (60–80°C for sulfonylation), solvent choice (e.g., DMF for nucleophilic substitution), and stoichiometric ratios (1:1.2 for sulfonyl chloride:morpholine) .

Q. How is the compound’s structural integrity validated, and what analytical techniques are prioritized?

  • Analytical Workflow :

  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 469.12) .
  • NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm) and morpholine sulfonyl signals (δ 3.6–3.8 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtained) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Screening Strategy :

  • Enzyme Inhibition Assays : Target kinases or proteases due to the phthalimide group’s known role in protein binding .
  • Cellular Uptake Studies : Use fluorescence tagging (e.g., BODIPY derivatives) to assess permeability .
  • Cytotoxicity Profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory data in biological activity be resolved, particularly between in vitro and in vivo models?

  • Troubleshooting Steps :

  • Metabolic Stability Analysis : Use liver microsomes to identify rapid degradation (e.g., morpholine sulfonyl group’s susceptibility to CYP450 enzymes) .
  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models .
  • Structure-Activity Relationship (SAR) : Modify the propanamide linker or morpholine sulfonyl group to enhance stability .

Q. What computational methods are effective for predicting target interactions and optimizing binding affinity?

  • In Silico Approaches :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Modeling : Corrogate electronic parameters (e.g., logP, polar surface area) with activity data .

Q. How can synthetic yields be improved while minimizing byproducts like de-sulfonylated derivatives?

  • Process Optimization :

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling steps .
  • Byproduct Suppression : Add scavengers (e.g., polymer-bound thiourea) to trap excess sulfonyl chloride .
  • Flow Chemistry : Implement continuous reactors for precise control of exothermic sulfonylation .

Q. What strategies address solubility challenges in aqueous buffers during formulation?

  • Formulation Design :

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin inclusion complexes .
  • Salt Formation : Prepare hydrochloride or sodium salts via pH adjustment .
  • Nanoemulsions : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Contradictory Evidence Analysis

Q. Discrepancies in reported IC₅₀ values across similar phthalimide derivatives: How to interpret variability?

  • Root Causes :

  • Assay Conditions : Differences in ATP concentrations (10 µM vs. 100 µM) in kinase assays .
  • Cell Line Heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer models .
    • Resolution : Standardize protocols (e.g., CLSI guidelines) and validate with reference inhibitors (e.g., staurosporine) .

Key Recommendations for Researchers

  • Prioritize morpholine sulfonyl group stability in metabolic assays.
  • Combine computational docking with crystallography for target validation.
  • Optimize synthetic routes using flow chemistry to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

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